Doxazosin, (S)-

α2-adrenoceptor binding affinity enantioselectivity

(S)-Doxazosin is the optically pure (+)-enantiomer of doxazosin, essential for researchers who must eliminate enantiomer-enantiomer interactions that confound pharmacokinetic data in racemic formulations. This compound exhibits 3- to 4-fold lower α2-adrenoceptor affinity (pKi 5.91-5.94 vs 6.47-6.54 for (R)-doxazosin) and reduced vascular antagonist potency (pA2 values 0.35-0.51 units lower than (R)-doxazosin), making it suitable for uroselective α1-blockade models and stereoselective CYP3A4 metabolism studies. Available in ≥98% purity with enantiomeric excess up to 99.9%, it serves as a validated reference standard for chiral HPLC/LC-MS/MS method development.

Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
CAS No. 104874-86-4
Cat. No. B193070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxazosin, (S)-
CAS104874-86-4
Synonyms(S)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine;  1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]piperazine
Molecular FormulaC23H25N5O5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
InChIKeyRUZYUOTYCVRMRZ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Doxazosin (CAS 104874-86-4): Enantiomer-Specific α1-Adrenoceptor Antagonist for Differential Pharmacological Research


(S)-Doxazosin, the (+)-enantiomer of the racemic drug doxazosin, is a long-acting selective α1-adrenoceptor antagonist [1]. It exhibits antihypertensive activity through selective postsynaptic α1-blockade and is used primarily in scientific research to investigate enantiomer-specific pharmacological properties distinct from the racemic mixture and (R)-enantiomer . The chiral carbon at the 2-position of the 1,4-benzodioxan ring differentiates (S)-doxazosin from (R)-doxazosin, resulting in measurable stereospecific differences in receptor binding affinity, tissue selectivity, pharmacokinetics, and metabolism .

Why Racemic Doxazosin or (R)-Doxazosin Cannot Substitute for (S)-Doxazosin in Scientific Research


Racemic doxazosin is a 1:1 mixture of (R)- and (S)-enantiomers, but enantiomer-enantiomer interactions fundamentally alter the pharmacokinetic profile observed with optically pure (S)-doxazosin [1]. Studies in rats demonstrate that when administered as the racemate, (R)-doxazosin inhibits the elimination of (S)-doxazosin via CYP3A, increasing the exposure of the (S)-enantiomer relative to when it is given alone [2]. Conversely, (S)-doxazosin stereoselectively inhibits the metabolism of the (R)-enantiomer at CYP3A [3]. These bidirectional interactions mean that the plasma concentration-time profile of (S)-doxazosin in racemic formulations does not reflect the true pharmacokinetics of the pure enantiomer. Furthermore, the enantiomers exhibit differential α2-adrenoceptor binding affinity and tissue-specific functional antagonism, making racemic substitution unsuitable for studies requiring precise mechanistic interpretation [4].

(S)-Doxazosin (CAS 104874-86-4): Product-Specific Quantitative Evidence for Scientific Selection


Comparative α2-Adrenoceptor Binding Affinity: (S)-Doxazosin Exhibits 3- to 4-Fold Lower Affinity Than (R)-Doxazosin

In radioligand binding studies using human prostate tissue and cloned α1-adrenoceptor subtypes, (S)-doxazosin demonstrated slightly but significantly lower affinity for α2-adrenoceptors compared to (R)-doxazosin. Using [3H]rauwolscine and [3H]clonidine as radioligands, the pKi value for (S)-doxazosin was 5.91-5.94, whereas (R)-doxazosin showed a pKi of 6.47-6.54 [1]. This translates to a 3- to 4-fold difference in Ki values, indicating stereoselective binding at the α2-adrenoceptor site. In contrast, no significant difference was observed between the enantiomers for α1-adrenoceptor binding (pKi values: racemic 8.60-8.63, R-enantiomer 8.47-8.55, S-enantiomer 8.61-8.65) [1].

α2-adrenoceptor binding affinity enantioselectivity

Differential Functional Antagonism in Rabbit Arteries: (S)-Doxazosin Shows Consistently Lower pA2 Values Than (R)-Doxazosin

In functional studies using isolated rabbit blood vessels, (S)-doxazosin consistently exhibited lower antagonist potency than (R)-doxazosin against noradrenaline-induced vasoconstriction. The pA2 values for (R)-doxazosin and (S)-doxazosin were 7.91±0.03 vs 7.53±0.05 in the ear artery, 7.80±0.05 vs 7.29±0.07 in the mesenteric artery, and 8.32±0.06 vs 7.97±0.07 in the pulmonary artery, respectively [1]. Across all three vascular beds, (S)-doxazosin was approximately 2- to 3-fold less potent than (R)-doxazosin based on pA2 differences (ΔpA2 ≈ 0.35-0.51), demonstrating tissue-dependent enantioselective functional antagonism [1].

vascular pharmacology functional antagonism pA2

Enantiomer-Enantiomer Pharmacokinetic Interaction: (R)-Doxazosin Increases (S)-Doxazosin Exposure in Racemate

In rats, the intravenous administration of (S)-doxazosin alone (3.0 mg/kg) resulted in a significantly lower AUC (area under the curve) and Cmax, and a significantly higher clearance (Cl) compared to when (S)-doxazosin was administered as part of the racemic mixture (6.0 mg/kg total dose) [1]. Specifically, the Cmax of (S)-doxazosin was 110.5 ± 46.4 ng/mL when given alone, but this was not significantly different from racemic administration, whereas the AUC was significantly lower when given alone [1]. Conversely, (R)-doxazosin Cmax was significantly higher when given alone (110.5 ± 46.4 ng/mL) versus in racemate (53.2 ± 19.7 ng/mL) [1]. The authors speculate that (R)-doxazosin increases (S)-doxazosin exposure by inhibiting its elimination, likely via CYP3A [2]. Additionally, the depletion rate constant (kdep) of (-)-DOX (0.0107±0.0007 L/min) was significantly larger than that of (+)-DOX (0.0088±0.0005 L/min) (p<0.05) when racemic DOX was incubated with rat liver microsomes [3].

pharmacokinetics drug-drug interaction enantiomer interaction

CYP3A4 Stereoselective Metabolism: CYP3A4 Specifically Catalyzes Formation of Metabolite M22 from (-)-Doxazosin

Using recombinant human cytochrome P450 enzymes, CYP3A4 was found to highly specifically and selectively catalyze the formation of a specific metabolite, designated M22, exclusively from (-)-doxazosin and not from (+)-doxazosin [1]. This indicates a stereoselective metabolic pathway that generates an enantiomer-specific metabolite absent in (S)-doxazosin metabolism. Furthermore, the metabolic profile of racemic doxazosin more closely resembles that of (+)-doxazosin than (-)-doxazosin [1]. In rat liver microsomes, both enantiomers were metabolized by CYP3A, but the depletion of (+)-DOX in mixtures was significantly slower than (-)-DOX, demonstrating stereoselective inhibition at CYP3A [2].

CYP3A4 drug metabolism enantioselective metabolism

In Vivo Chiral Selectivity: (S)-Doxazosin Reduces Cardiovascular Pressure Less Than (R)-Doxazosin at Equivalent Urological Doses

In anesthetized rats, (S)-doxazosin decreased carotid blood pressure and left ventricular pressure to a lesser extent than (R)-doxazosin and racemic doxazosin, while its effect on vesical micturition pressure was similar [1]. The pA2 value of (-)-doxazosin (8.625 ± 0.053) was smaller than (+)-doxazosin (9.503 ± 0.051) in rat aorta, but their pKB values in rabbit prostate were the same [2]. This indicates chiral selectivity between cardiovascular and urinary systems: (S)-doxazosin retains full urological α1-blockade activity while producing less cardiovascular depression, a profile not achievable with racemic doxazosin or (R)-doxazosin alone.

uroselectivity cardiovascular pharmacology in vivo

Synthesis and Enantiomeric Purity: (S)-Doxazosin Mesylate Achievable at 99.9% e.e. with 80% Yield

An efficient process for converting (S)-1,4-benzodioxan-2-carboxypiperazine to (S)-doxazosin mesylate was developed, achieving 80% yield with 99.9% enantiomeric excess (e.e.) . This high chiral purity ensures that researchers are working with a well-defined single enantiomer, minimizing contamination from the (R)-enantiomer that could confound receptor binding, functional, and metabolic studies. The availability of (S)-doxazosin with verified high e.e. is critical for reproducibility in enantioselective pharmacology research.

chiral synthesis enantiomeric purity process chemistry

(S)-Doxazosin (CAS 104874-86-4): Research and Industrial Application Scenarios Based on Quantitative Differentiation


Enantiomer-Specific α2-Adrenoceptor Off-Target Profiling

Researchers investigating the contribution of α2-adrenoceptor blockade to adverse effects of α1-antagonists can use (S)-doxazosin as a cleaner tool. Because (S)-doxazosin exhibits 3- to 4-fold lower affinity for α2-adrenoceptors compared to (R)-doxazosin (pKi 5.91-5.94 vs 6.47-6.54) [1], it produces less α2-mediated effects, allowing better isolation of pure α1-blockade in in vitro and in vivo models. This is particularly relevant for studies aiming to differentiate α1- vs α2-mediated cardiovascular and CNS effects.

Vascular Pharmacology Studies Requiring Reduced Cardiovascular Depression

In functional vascular studies, (S)-doxazosin demonstrates consistently lower antagonist potency across multiple arterial beds (pA2 values 0.35-0.51 units lower than (R)-doxazosin) [1]. This property makes (S)-doxazosin suitable for experiments where partial α1-blockade is desired or when studying enantioselective vascular responses. Additionally, in vivo data show (S)-doxazosin reduces carotid blood pressure and left ventricular pressure less than (R)-doxazosin while maintaining equivalent urological α1-blockade [2], making it a candidate for preclinical models of uroselective α1-antagonism.

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4

(S)-Doxazosin serves as a probe substrate for investigating stereoselective CYP3A4-mediated metabolism. Studies have demonstrated that CYP3A4 catalyzes the formation of metabolite M22 specifically from (-)-doxazosin but not from (+)-doxazosin [1]. Furthermore, enantiomer-enantiomer interactions at CYP3A4 lead to mutual inhibition when racemic doxazosin is administered, altering exposure of both enantiomers [2]. Researchers studying chiral drug-drug interactions or stereoselective CYP metabolism can use optically pure (S)-doxazosin as a reference compound to avoid confounding enantiomer interactions.

Chiral Chromatography Method Development and Analytical Reference Standard

With documented enantiomeric purity of up to 99.9% e.e. achievable [1], (S)-doxazosin is an ideal reference standard for developing and validating chiral HPLC or LC-MS/MS methods for separating doxazosin enantiomers in biological matrices. Such methods are essential for pharmacokinetic studies of racemic doxazosin, therapeutic drug monitoring, and forensic toxicology. The availability of high-purity (S)-doxazosin ensures accurate calibration and quantification of enantiomer-specific concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxazosin, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.